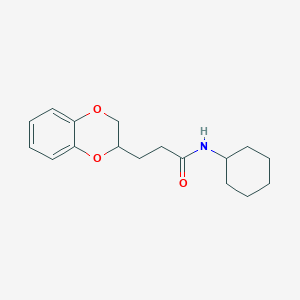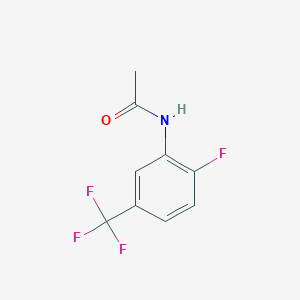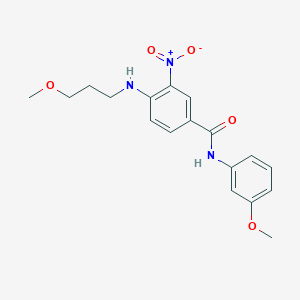![molecular formula C25H21N3O3 B4172878 3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE](/img/structure/B4172878.png)
3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE
Overview
Description
3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is a complex heterocyclic compound. It is part of the benzimidazoquinazolinone family, known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure combining furyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE typically involves multi-step organic reactions. One common method includes the use of novel nanomagnetic reagents such as Cu@Fe3O4 MNPs (magnetic nanoparticles) under solvent-free conditions . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The solvent-free approach using magnetic nanoparticles is particularly advantageous for industrial applications due to its eco-friendly and cost-effective nature .
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furyl and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions are often quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for therapeutic applications, particularly in developing new drugs and treatments for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzimidazoquinazolinones: These compounds share a similar core structure but differ in their substituent groups.
Quinazolinone Derivatives: Compounds with the quinazolinone skeleton, exhibiting diverse biological activities.
Benzimidazole Derivatives: Known for their therapeutic potential and structural similarity to the benzimidazoquinazolinones.
Uniqueness
3-(2-FURYL)-12-(4-METHOXYPHENYL)-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is unique due to its combination of furyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
3-(furan-2-yl)-12-(4-methoxyphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-30-17-10-8-15(9-11-17)24-23-19(13-16(14-21(23)29)22-7-4-12-31-22)27-25-26-18-5-2-3-6-20(18)28(24)25/h2-12,16,24H,13-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISCRWYVNWGPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC6=CC=CC=C6N25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B4172808.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B4172816.png)
![13,14-dimethoxy-4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10(15),11,13-pentaene-7,16-dione](/img/structure/B4172817.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4172825.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide;hydrochloride](/img/structure/B4172832.png)

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4172845.png)

![2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4172857.png)
![4-tert-butyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4172864.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4172873.png)
![N-(2-bromo-4-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4172890.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4172902.png)
